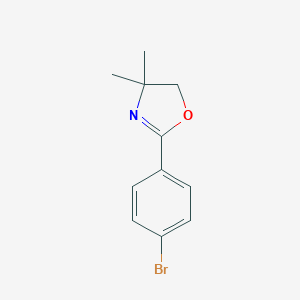

2-(4-溴苯基)-4,4-二甲基-4,5-二氢-1,3-恶唑

概述

描述

Synthesis Analysis

The synthesis of compounds related to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole often involves complex reactions that yield heterocyclic compounds with significant biological activities. For example, compounds containing oxazole rings have been synthesized and characterized using NMR, IR spectroscopy, and DFT studies, showing the importance of these methodologies in determining compound structures and properties (Ustabaş et al., 2020). Additionally, the synthesis of related compounds has been reported using atom transfer radical polymerization (ATRP) methods, indicating advanced polymerization techniques can be utilized to create functionalized polymers with oxazole units (Summers et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been explored using X-ray diffraction and spectroscopic methods, revealing details about their geometric parameters and intermolecular interactions. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been determined, highlighting the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure (Murtuja et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole and similar compounds demonstrate their reactivity and potential for further functionalization. Regioselective bromination of oxazoles, for example, provides a pathway for the synthesis of disubstituted oxazoles, showcasing the versatility of these compounds in organic synthesis (Li et al., 2011).

Physical Properties Analysis

The physical properties of oxazole derivatives, including those similar to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, are crucial for their application in material science and pharmaceuticals. These properties often include melting points, solubility, and stability under various conditions, which are essential for designing compounds with desired functionalities.

Chemical Properties Analysis

The chemical properties of oxazole derivatives are characterized by their electron-donating and electron-withdrawing groups, influencing their reactivity and interactions with other molecules. Studies on the halogen-substituent effect on the spectroscopic properties of benzothiazoles, for instance, provide insights into how substitutions can impact the electronic properties and fluorescence of these compounds (Misawa et al., 2019).

科学研究应用

扩展恶唑的合成: 该化合物可用于合成扩展恶唑,如 2-烷基氨基-、2-烷基硫基-和 2-烷氧基-. 该应用在有机化学中特别相关,用于创建复杂的分子结构 (Patil & Luzzio, 2016)。

硝基芳烃中的氧化亲核取代: 在科学研究中,它用于硝基芳烃中氢的氧化亲核取代,这一过程在有机合成和化学转化中非常重要 (Florio et al., 2006)。

稠合吡啶-和恶唑-多环体系的合成: 该化合物是合成稠合吡啶-和恶唑-多环体系的关键组分,这在新型材料和药物的开发中非常重要 (Nlcolaides et al., 1989)。

在有机合成和催化中的应用: 该新型化合物在有机合成和催化中具有潜在应用,使其成为合成化学家宝贵的新增物 (Bansal et al., 1994)。

一般科学研究应用: 由于其独特的化学性质和合成新化合物的潜力,它在科学研究中具有更广泛的应用 (Vyzhdak et al., 2005)。

有机化学中的自由基环化: 含有恶唑部分的二烷基锡氢化物(类似于该化合物)可用于非环二卤化物的自由基环化。这一过程允许更高的立体异构过剩和容易去除锡副产物 (Pianowski & Staliński, 2005)。

功能化聚合物的合成: 该化合物用于原子转移自由基聚合反应中,以合成恶唑基官能化聚合物,这在材料科学中具有潜在应用 (Summers et al., 2013)。

安全和危害

属性

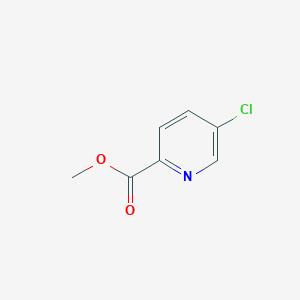

IUPAC Name |

2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWMQSSSRSHOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328032 | |

| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

CAS RN |

32664-14-5 | |

| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32664-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)